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Compound of Interest

Compound Name:
4-Bromo-5-nitrothiophene-2-

carbaldehyde

Cat. No.: B1291338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-5-nitrothiophene-2-carbaldehyde is a substituted thiophene derivative that serves

as a versatile building block in organic synthesis, particularly in the development of novel

pharmaceutical agents. Its unique chemical architecture, featuring a thiophene ring

functionalized with a bromine atom, a nitro group, and a carbaldehyde moiety, provides multiple

reactive sites for the construction of complex molecular scaffolds. This guide provides a

comprehensive overview of the chemical properties, synthesis, and potential applications of

this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties
4-Bromo-5-nitrothiophene-2-carbaldehyde is a solid at room temperature. A summary of its

key chemical and physical properties is presented in the table below.
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Property Value Reference

CAS Number 41498-07-1 [1][2]

Molecular Formula C₅H₂BrNO₃S [1]

Molecular Weight 236.045 g/mol [1]

Boiling Point 301.573 °C at 760 mmHg [1]

Density 1.99 g/cm³ [1]

Appearance
Yellow solid (typical for related

compounds)

Storage 2-8°C, under inert gas

Synthesis and Reactivity
The synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde typically involves the nitration of

a brominated thiophene-2-carbaldehyde precursor. The electron-withdrawing nature of the

bromine atom and the aldehyde group directs the nitration to the 5-position of the thiophene

ring.

Experimental Protocol: Synthesis via Nitration of 4-
Bromothiophene-2-carbaldehyde
While a specific detailed protocol for the synthesis of 4-Bromo-5-nitrothiophene-2-
carbaldehyde is not readily available in the searched literature, a general procedure can be

inferred from the synthesis of related nitrothiophene compounds.[3][4] The following is a

plausible experimental protocol:

Materials:

4-Bromothiophene-2-carbaldehyde

Fuming nitric acid

Concentrated sulfuric acid
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Ice

Dichloromethane or other suitable organic solvent

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-

bromothiophene-2-carbaldehyde in a minimal amount of concentrated sulfuric acid to 0-5 °C

using an ice-salt bath.

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise

to the thiophene solution, maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at a low temperature for a

specified time to ensure complete nitration.

Carefully pour the reaction mixture over crushed ice to quench the reaction.

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a mixture of hexanes and ethyl acetate) to isolate 4-Bromo-5-nitrothiophene-
2-carbaldehyde.

Logical Workflow for Synthesis:
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Caption: Synthetic workflow for 4-Bromo-5-nitrothiophene-2-carbaldehyde.
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Reactivity
The chemical reactivity of 4-Bromo-5-nitrothiophene-2-carbaldehyde is dictated by its three

functional groups:

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can

participate in a variety of condensation reactions to form imines, oximes, hydrazones, and

other derivatives. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

Nitro Group: The electron-withdrawing nitro group deactivates the thiophene ring towards

electrophilic substitution but activates it for nucleophilic aromatic substitution, potentially

allowing for the displacement of the bromine atom by a suitable nucleophile. The nitro group

can also be reduced to an amino group, providing a route to a diverse range of substituted

aminothiophenes.

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic

substitution reactions and is also amenable to various palladium-catalyzed cross-coupling

reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a

wide range of substituents at the 4-position.

General Reactivity Pathways:

Aldehyde Reactions Nitro Group Reactions Bromo Group Reactions

4-Bromo-5-nitrothiophene-2-carbaldehyde

Condensation, Oxidation,
or Reduction Reduction to Amine Nucleophilic Substitution or

Cross-Coupling Reactions

Click to download full resolution via product page

Caption: Reactivity of 4-Bromo-5-nitrothiophene-2-carbaldehyde.

Spectroscopic Characterization
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While specific experimental spectra for 4-Bromo-5-nitrothiophene-2-carbaldehyde were not

found in the search results, the expected spectroscopic features can be predicted based on the

analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region,

corresponding to the protons at the 3-position of the thiophene ring and the aldehyde proton.

The chemical shift of the thiophene proton will be downfield due to the electron-withdrawing

effects of the adjacent nitro and bromo groups. The aldehyde proton will appear as a singlet

typically above 9.5 ppm.

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five

carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a chemical shift

in the range of 180-190 ppm. The chemical shifts of the thiophene ring carbons will be

influenced by the attached substituents.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

A strong C=O stretching vibration for the aldehyde group, typically in the region of 1680-1700

cm⁻¹.

Asymmetric and symmetric stretching vibrations for the nitro group, expected around 1500-

1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-Br stretching vibration, which typically appears in the fingerprint region.

C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of

the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule

containing one bromine atom (two peaks of approximately equal intensity separated by 2 m/z

units). Fragmentation patterns would likely involve the loss of the bromine atom, the nitro

group, and the aldehyde group.
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Applications in Drug Discovery and Development
Thiophene-based compounds are of significant interest in medicinal chemistry due to their

diverse biological activities. The structural motifs present in 4-Bromo-5-nitrothiophene-2-
carbaldehyde make it a valuable precursor for the synthesis of potentially bioactive molecules.

Scaffold for Heterocyclic Synthesis: The aldehyde group can be readily transformed to

construct a variety of heterocyclic systems, which are common cores in many drug

molecules.

Modulation of Biological Activity: The nitro group is a known pharmacophore in some

antimicrobial and antiparasitic drugs.[5] Its reduction to an amino group offers a handle for

further derivatization to modulate biological activity and pharmacokinetic properties.

Introduction of Diversity: The bromine atom allows for the introduction of a wide array of

chemical functionalities through cross-coupling reactions, enabling the exploration of

structure-activity relationships (SAR) in drug discovery programs.[6]

Derivatives of related nitrothiophenes have been investigated for various therapeutic

applications, including as antibacterial, antifungal, and anticancer agents. The specific

biological targets and signaling pathways of derivatives of 4-Bromo-5-nitrothiophene-2-
carbaldehyde would depend on the final molecular structure achieved through its chemical

modifications.

Workflow for Drug Discovery Application:
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Caption: Drug discovery workflow utilizing 4-Bromo-5-nitrothiophene-2-carbaldehyde.

Conclusion
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4-Bromo-5-nitrothiophene-2-carbaldehyde is a valuable and versatile chemical intermediate

with significant potential in the field of medicinal chemistry and drug discovery. Its

multifunctional nature allows for a wide range of chemical transformations, providing access to

diverse libraries of novel thiophene-based compounds for biological screening. Further

research into the synthesis of new derivatives and the evaluation of their biological activities is

warranted to fully explore the therapeutic potential of this promising building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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